molecular formula C23H18O8 B14155678 Acetyldiphyllin CAS No. 25001-54-1

Acetyldiphyllin

Cat. No.: B14155678
CAS No.: 25001-54-1
M. Wt: 422.4 g/mol
InChI Key: KEGZEHANNYRNOK-UHFFFAOYSA-N
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Description

Acetyldiphyllin is a derivative of diphyllin, a natural arylnaphthalene lignan lactone. Diphyllin is isolated from the leaf of Astilboides tabularis and has demonstrated various bioactivities, including V-ATPase inhibition, anti-tumor, anti-virus, anti-biofilm, anti-inflammatory, and anti-oxidant activities . This compound retains many of these bioactivities and is of significant interest in scientific research.

Preparation Methods

The synthesis of acetyldiphyllin typically involves the acetylation of diphyllin. One common method includes the reaction of diphyllin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Acetyldiphyllin undergoes various chemical reactions, including:

Scientific Research Applications

Acetyldiphyllin has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other bioactive lignan derivatives.

    Biology: Studied for its effects on cellular processes, particularly those involving V-ATPase inhibition.

    Medicine: Investigated for its potential anti-tumor and anti-viral properties.

Mechanism of Action

Acetyldiphyllin exerts its effects primarily through the inhibition of V-ATPase, an enzyme responsible for acidifying intracellular compartments . This inhibition disrupts various cellular processes, leading to anti-tumor, anti-viral, and anti-inflammatory effects. The molecular targets include the V-ATPase complex, and the pathways involved are those regulating cellular pH and ion homeostasis.

Comparison with Similar Compounds

Similar compounds to acetyldiphyllin include other diphyllin derivatives such as:

Properties

IUPAC Name

[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O8/c1-11(24)31-22-14-8-18(27-3)17(26-2)7-13(14)20(21-15(22)9-28-23(21)25)12-4-5-16-19(6-12)30-10-29-16/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGZEHANNYRNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2COC(=O)C2=C(C3=CC(=C(C=C31)OC)OC)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347142
Record name Acetyldiphyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25001-54-1
Record name Acetyldiphyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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